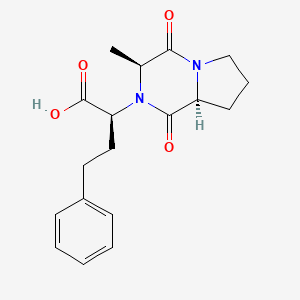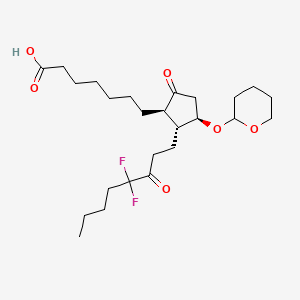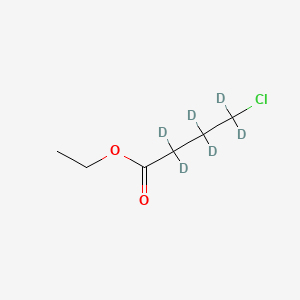
Iopamidol-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iopamidol-d8 is a deuterium-labeled version of Iopamidol, a nonionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging. The deuterium labeling involves replacing hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly in tracing and quantification during drug development .
Vorbereitungsmethoden
The synthesis of Iopamidol-d8 involves several steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:
Reaction of 5-amino-2,4,6-triiodoisophthalic acid with 2-amino-1,3-propanediol: to form the intermediate compound.
Deuteration: The intermediate compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Final coupling reactions: The deuterated intermediate undergoes further coupling reactions to form this compound.
Analyse Chemischer Reaktionen
Iopamidol-d8, like its non-deuterated counterpart, can undergo various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, especially involving the amide and hydroxyl functionalities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Iopamidol-d8 has several applications in scientific research:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of drugs.
Biology: Employed in biological studies to understand the distribution and elimination of contrast agents.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures during X-ray and CT scans.
Industry: Applied in the development of new diagnostic agents and in quality control processes
Wirkmechanismus
Iopamidol-d8 functions similarly to Iopamidol. It acts as a contrast agent by absorbing X-rays and reflecting them back, thereby enhancing the contrast between different tissues in the body. The deuterium labeling does not significantly alter its mechanism of action but can affect its pharmacokinetic and metabolic profiles, making it more suitable for extended studies .
Vergleich Mit ähnlichen Verbindungen
Iopamidol-d8 can be compared with other iodinated contrast agents such as:
- Diatrizoate
- Iohexol
- Iomeprol
- Iopromide
What sets this compound apart is its deuterium labeling, which provides unique advantages in tracing and quantification studies. This labeling can lead to differences in pharmacokinetics and metabolism, making it a valuable tool in drug development and diagnostic imaging .
Eigenschaften
CAS-Nummer |
1795778-90-3 |
|---|---|
Molekularformel |
C17H22I3N3O8 |
Molekulargewicht |
785.138 |
IUPAC-Name |
5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
XQZXYNRDCRIARQ-ZESHZVJFSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Synonyme |
N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide-d8; Iomapidol-d8; B-15000-d8; SQ-13396-d8; Iopamiro-d8; Iopamiron-d8; Isovue-d8; Jopamiro-d8; Niopam-d8; Solutrast-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxireno[a]indolizine](/img/structure/B587497.png)

![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)


![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
